

Ranitidine-d6 chemical properties and structure

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Compound of Interest

Compound Name: *Ranitidine-d6*

Cat. No.: *B586273*

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An In-depth Technical Guide to **Ranitidine-d6**: Chemical Properties and Structure

Introduction

Ranitidine-d6 is the deuterium-labeled analog of Ranitidine, a well-known histamine H2-receptor antagonist used to inhibit gastric acid secretion.[1][2] As a stable isotope-labeled compound, **Ranitidine-d6** serves as an invaluable internal standard for the quantification of ranitidine in biological samples and pharmaceutical formulations.[1][3] Its use significantly improves the accuracy and precision of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) by accounting for variations during sample preparation and analysis.[3] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies associated with **Ranitidine-d6**, tailored for researchers and professionals in drug development and analytical science.

Chemical Structure

Ranitidine-d6 is structurally identical to ranitidine, with the exception of six hydrogen atoms on the N,N-dimethylamino group, which are replaced by deuterium atoms. This specific labeling results in a molecule that is chemically similar to the parent drug but has a distinct, higher molecular weight, allowing for clear differentiation in mass spectrometry. The compound is typically available as a hydrochloride salt to improve its stability and solubility.

The IUPAC name for **Ranitidine-d6** hydrochloride is (E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, monohydrochloride.

Caption: Chemical Structure of **Ranitidine-d6** Hydrochloride.

Chemical and Physical Properties

The key identifiers and physicochemical properties of **Ranitidine-d6** and its hydrochloride salt are summarized below. Note that different CAS numbers may exist for the free base and the hydrochloride salt.

Table 1: Chemical Identifiers for **Ranitidine-d6** and its Hydrochloride Salt

Identifier	Ranitidine-d6 (Free Base)	Ranitidine-d6 Hydrochloride
CAS Number	1185514-83-3	1185238-09-8
Molecular Formula	C ₁₃ H ₁₆ D ₆ N ₄ O ₃ S	C ₁₃ H ₁₆ D ₆ N ₄ O ₃ S • HCl
IUPAC Name	(E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine	N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, hydrochloride
SMILES	CN/C(NCCSCC1=CC=C(CN(C([2H])([2H])[2H])C([2H])([2H])[2H])O1)=C--INVALID-LINK--=O	Cl.[2H]C([2H])([2H])N(Cc1ccc(CSCCN/C(=C/[O-])NC)o1)C([2H])([2H])[2H]
InChI Key	GGWBHVILAJZWKJ-DICWLCDHSA-N	N/A

Table 2: Physicochemical Properties of **Ranitidine-d6** and its Hydrochloride Salt

Property	Ranitidine-d6 (Free Base)	Ranitidine-d6 Hydrochloride
Molecular Weight	320.44 g/mol	356.90 g/mol
Appearance	Orange to Brown Thick Oil to Waxy Solid	Beige or Yellow to Brown Solid Powder
Purity	≥99% deuterated forms	>98% (HPLC)
Solubility	DMSO (Slightly), Methanol (Slightly), Water (Slightly, Heated)	DMSO: 1 mg/mL, PBS (pH 7.2): 10 mg/mL
Storage	-20°C, under inert atmosphere, protected from light	-20°C
UV λ _{max}	N/A	231, 326 nm

Analytical Applications and Methodologies

Ranitidine-d6 is predominantly used as an internal standard in bioanalytical and pharmaceutical quality control assays to ensure the accurate quantification of ranitidine. Its utility is most pronounced in hyphenated chromatographic techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for determining trace levels of ranitidine and its impurities, such as N-nitrosodimethylamine (NDMA), in drug substances and products. **Ranitidine-d6** serves as an ideal internal standard because it co-elutes with unlabeled ranitidine but is easily distinguished by its higher mass-to-charge (m/z) ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of ranitidine, particularly for volatile impurities. In these methods, **Ranitidine-d6** is added to samples to correct for analyte loss during sample preparation and injection variability.

Experimental Protocols

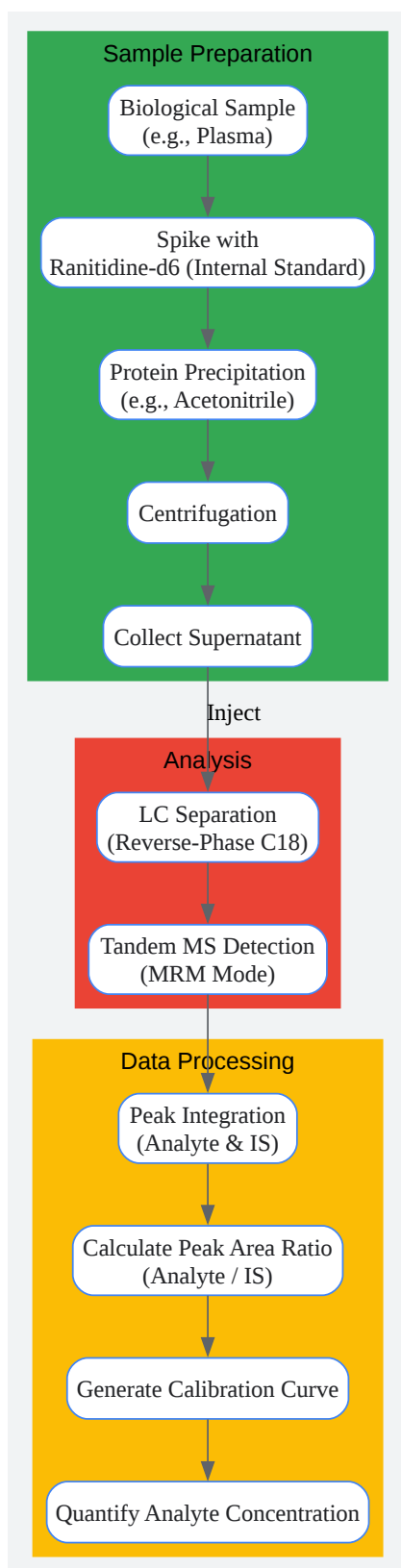
Detailed methodologies are critical for reproducible and validatable results. Below are representative protocols for the quantification of ranitidine using **Ranitidine-d6**.

Quantification of Ranitidine in Biological Samples via LC-MS/MS

This protocol provides a general workflow for the determination of ranitidine in plasma or urine.

- Preparation of Standards:
 - Prepare a stock solution of Ranitidine hydrochloride and **Ranitidine-d6** hydrochloride in methanol (e.g., 1 mg/mL).
 - Create a series of calibration standards by spiking blank biological matrix (e.g., plasma) with known concentrations of ranitidine.
 - Prepare quality control (QC) samples at low, medium, and high concentrations.
- Sample Preparation:
 - To 100 µL of plasma sample, standard, or QC, add a fixed amount of **Ranitidine-d6** internal standard solution (e.g., 50 µL of 100 ng/mL solution).
 - Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Chromatographic Conditions:
 - HPLC System: Agilent 1290 Infinity LC or equivalent.
 - Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 x 100 mm, 3 µm) is commonly used.

- Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470A or Sciex QTRAP 6500+) is used.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both ranitidine and **Ranitidine-d6**. This provides high selectivity and sensitivity.
- Data Analysis:
 - A calibration curve is generated by plotting the peak area ratio of ranitidine to **Ranitidine-d6** against the concentration of the calibration standards.
 - The concentration of ranitidine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.



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Caption: LC-MS/MS workflow for ranitidine quantification.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) is used to confirm the structure and isotopic purity of **Ranitidine-d6**.

- **Sample Preparation:** Dissolve an accurately weighed amount of **Ranitidine-d6** hydrochloride in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) can be used as an internal standard.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 600 MHz) is used to acquire ^1H and ^{13}C NMR spectra.
- **Data Acquisition:** Standard pulse programs are used. For ^1H NMR, the absence or significant reduction of the signal corresponding to the N,N-dimethyl protons (typically around 2.2-2.8 ppm for ranitidine) confirms successful deuteration. ^{13}C NMR will show the characteristic signals for the carbon atoms of the molecule.
- **Analysis:** The spectra are compared with those of unlabeled ranitidine to verify the chemical structure and confirm the position of the deuterium labels.

Conclusion

Ranitidine-d6 is a critical analytical tool for researchers and drug development professionals. Its chemical and physical properties are nearly identical to those of the parent drug, Ranitidine, with the key difference being its increased mass due to deuterium labeling. This property makes it an ideal internal standard for precise and accurate quantification in complex matrices using powerful analytical techniques like LC-MS/MS. The established protocols for its use ensure reliable and reproducible data, which is essential for pharmacokinetic studies, clinical monitoring, and regulatory compliance.

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